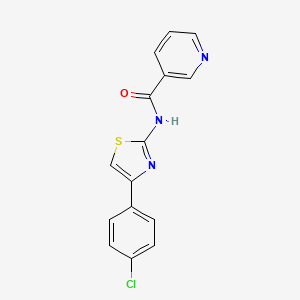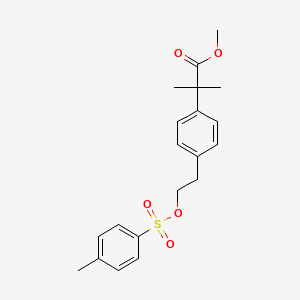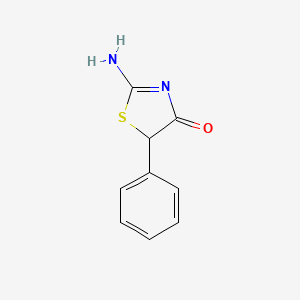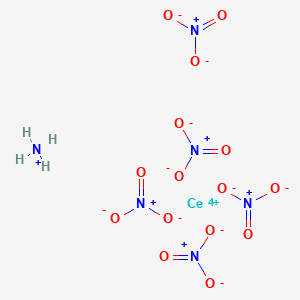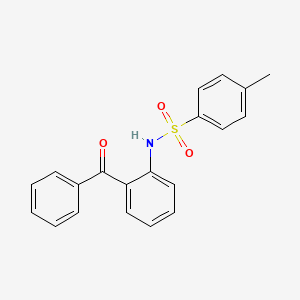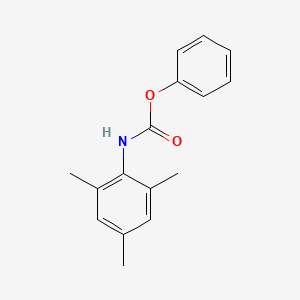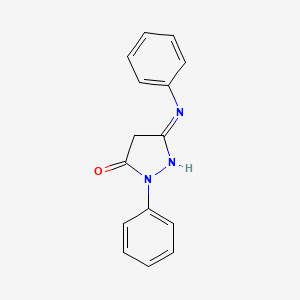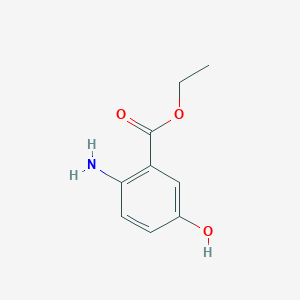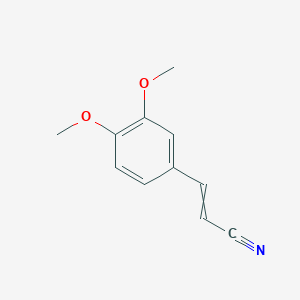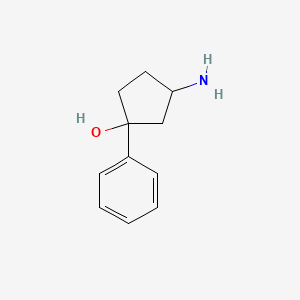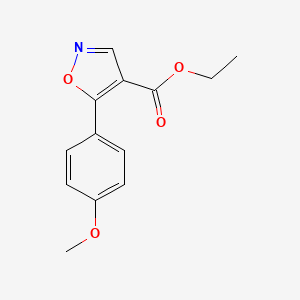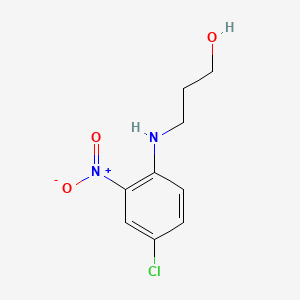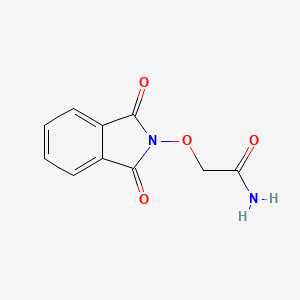
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide
描述
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of a phthalimide group attached to an acetamide moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide typically involves the reaction of phthalimide with chloroacetic acid or its derivatives. One common method includes the following steps:
Formation of Phthalimide Anion: Phthalimide is treated with a strong base such as sodium hydride (NaH) to form the phthalimide anion.
Nucleophilic Substitution: The phthalimide anion reacts with chloroacetic acid or its ester derivative under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and acetic acid.
Substitution Reactions: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various nucleophiles such as amines or alcohols can be used under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phthalimide and acetic acid.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation/Reduction: Different oxidation states of the compound or reduced forms.
科学研究应用
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The phthalimide group is known for its ability to form stable complexes with metal ions, which can be exploited in various biochemical applications.
相似化合物的比较
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-Phthaloylglycine: A similar compound with a glycine moiety instead of an acetamide group.
Phthalimidooxyacetic Acid: Another derivative with an acetic acid moiety.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is unique due to its specific structure, which combines the properties of phthalimide and acetamide. This combination allows for versatile chemical reactivity and a wide range of applications in different fields.
属性
CAS 编号 |
113211-25-9 |
|---|---|
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-8(13)5-16-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) |
InChI 键 |
GEOOVYBHZDGENN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dibenzo[b,d]thiophene-3,7-dicarboxylic acid](/img/structure/B8810957.png)
